molecular formula C17H16O4 B2931500 4-Oxo-4-phenylbutyl 4-hydroxybenzoate CAS No. 877227-20-8

4-Oxo-4-phenylbutyl 4-hydroxybenzoate

Cat. No.: B2931500
CAS No.: 877227-20-8
M. Wt: 284.311
InChI Key: NWZQIMTZNVMOHQ-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylbutyl 4-hydroxybenzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is known for its diverse applications in scientific research and industry, particularly due to its unique chemical structure and properties.

Properties

IUPAC Name

(4-oxo-4-phenylbutyl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15-10-8-14(9-11-15)17(20)21-12-4-7-16(19)13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQIMTZNVMOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCOC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-oxo-4-phenylbutanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free lipase-catalyzed esterification and transesterification . This method involves the use of immobilized lipase B from Candida antarctica, which demonstrates high activity for the transesterification of various methyl benzoates with long-chain alcohols.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-phenylbutyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Biological Activity

4-Oxo-4-phenylbutyl 4-hydroxybenzoate, with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with 4-oxo-4-phenylbutanol, often using an acid catalyst such as sulfuric acid. Alternative methods include solvent-free lipase-catalyzed reactions, which are more environmentally friendly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and antioxidant properties. The compound's mechanism of action appears to involve the inhibition of DNA and RNA synthesis, as well as interference with enzymes such as ATPase and phosphotransferase in certain bacterial species.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. Studies have shown that it can inhibit the growth of various bacterial strains. The compound's effectiveness can be attributed to its structural features, which allow it to interact with microbial cell components.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its potential against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria. This suggests that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Properties

In addition to its antimicrobial activity, this compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.

Research Findings on Antioxidant Activity

A series of assays conducted to evaluate the antioxidant capacity revealed that this compound exhibited significant free radical scavenging activity. The IC50 value for DPPH radical scavenging was found to be approximately 25 µg/mL, indicating a strong potential for use in formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Butyl 4-hydroxybenzoateButyl group instead of phenylModerate antimicrobial properties
Ethyl 4-hydroxybenzoateEthyl group instead of phenylLower antioxidant activity
Methyl 4-hydroxybenzoateMethyl group instead of phenylMinimal biological activity
Unique Compound Contains both ketone and phenyl groupsEnhanced antimicrobial and antioxidant effects

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